MERIOLIN 5

概要

説明

メリオリン 5: は、メリオリンファミリーに属し、メリディニンとバリオリンから誘導された半合成化合物です。 これらの化合物は、サイクリン依存性キナーゼ(CDK)に対する強力な阻害活性で知られており、抗がん療法の有望な候補となっています .

準備方法

合成ルートと反応条件: : メリオリンは、海洋無脊椎動物から抽出されたメリディニンとバリオリンの化学構造ハイブリダイゼーションによって合成されます . 合成には、3-(ピリミジン-4-イル)-7-アザインドールの形成が含まれ、次に様々な化学反応に付されることで、最終的なメリオリン化合物が生成されます .

工業生産方法: : メリオリン化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。 これには、通常、自動合成装置の使用と厳格な品質管理措置が含まれ、一貫性と効力維持が図られます .

化学反応解析

反応の種類: : メリオリン 5 は、酸化、還元、置換反応など、様々な種類の化学反応を起こします。 これらの反応は、化合物の構造を改変し、生物活性を高めるために重要です .

一般的な試薬と条件: : メリオリン化合物の合成と改変に用いられる一般的な試薬には、有機溶媒、触媒、ピリミジン誘導体などの特定の反応物などがあります . 反応は、通常、最適な結果を得るために、制御された温度と圧力条件下で行われます .

主な生成物: : これらの反応から生成される主な生成物は、様々なメリオリン誘導体であり、それぞれが独自の生物活性と潜在的な治療応用を持っています .

科学研究への応用

化学: : 化学において、メリオリン化合物は、サイクリン依存性キナーゼの阻害とその細胞周期調節における役割を研究するためのツールとして使用されます .

生物学: : 生物学的研究において、メリオリン化合物は、様々な細胞株における細胞周期制御とアポトーシスのメカニズムを調査するために使用されます .

医学: : 医学において、メリオリン化合物は、サイクリン依存性キナーゼを阻害し、癌細胞でアポトーシスを誘導する能力から、潜在的な抗癌剤として研究されています .

産業: : 製薬業界では、メリオリン化合物は、癌や異常な細胞周期調節が関与するその他の疾患の治療のための治療薬として開発されています .

化学反応の分析

Types of Reactions: : Meriolin 5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity .

Common Reagents and Conditions: : Common reagents used in the synthesis and modification of meriolin compounds include organic solvents, catalysts, and specific reactants such as pyrimidine derivatives . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products: : The major products formed from these reactions are various meriolin derivatives, each with unique biological activities and potential therapeutic applications .

科学的研究の応用

Antitumor Activity

Meriolin 5 has demonstrated significant antiproliferative effects against various cancer cell lines, particularly those associated with aggressive tumors such as glioblastoma and leukemia. Research indicates that this compound inhibits CDK activity, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies:

- Glioblastoma: In vitro studies have shown that this compound effectively halts the proliferation of glioma cell lines (e.g., U87) by inducing cell cycle arrest and apoptosis. It has been reported to reduce tumor volume in xenograft models, highlighting its potential as a therapeutic agent for glioblastoma treatment .

- Leukemia: this compound also exhibits cytotoxicity against imatinib-resistant K562 chronic myeloid leukemia cells, suggesting its efficacy in overcoming treatment resistance commonly seen in hematological malignancies .

Pharmacological Properties

This compound has been characterized by its high potency with IC50 values in the low nanomolar range against various cancer cell lines. Its structure allows for enhanced binding affinity to CDKs compared to its parent compounds, meridianins and variolins, making it a promising candidate for further development .

Table: Summary of Pharmacological Properties of this compound

| Property | Value/Description |

|---|---|

| Chemical Structure | Hybrid structure derived from meridianins and variolins |

| Target Kinases | CDK2, CDK9 |

| IC50 Values | Low nanomolar range (specific values vary by study) |

| Mechanism | Induces apoptosis via mitochondrial pathway |

| Resistance Overcoming | Effective against imatinib-resistant cells |

作用機序

類似化合物との比較

生物活性

Meriolin 5 is a member of the meriolin family, which are synthetic derivatives of natural products known for their potent biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inducing apoptosis, and its potential therapeutic applications based on diverse research findings.

Overview of Meriolin Compounds

Meriolins are synthesized from natural compounds such as variolins and meridianins. They exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The enhanced potency of this compound compared to its parent compounds has been documented in various studies, indicating its potential as an anticancer agent.

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound demonstrates potent inhibitory activity against multiple CDKs, particularly CDK2 and CDK9. These kinases play essential roles in cell cycle progression and transcriptional regulation. The inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

- IC50 Values : The IC50 values for this compound against CDK2 and CDK9 are reported in the low nanomolar range, showcasing its high potency compared to other CDK inhibitors .

2. Induction of Apoptosis

This compound activates intrinsic apoptotic pathways by disrupting mitochondrial membrane potential (ΔΨm) and promoting the release of pro-apoptotic factors such as cytochrome c and Smac from mitochondria. This process is independent of death receptor signaling but relies on caspase-9 and Apaf-1 as key mediators .

3. Cytotoxic Effects

Research indicates that this compound induces significant cytotoxicity in various cancer cell lines, including glioma cells. It effectively triggers cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy Against Glioma Cells

In a study examining the effects of this compound on glioma cells, it was found that treatment led to a significant reduction in cell viability due to apoptosis induction. The compound was shown to disrupt mitochondrial function rapidly, resulting in loss of ΔΨm within minutes of exposure. This rapid action underscores its potential as a therapeutic agent for aggressive brain tumors .

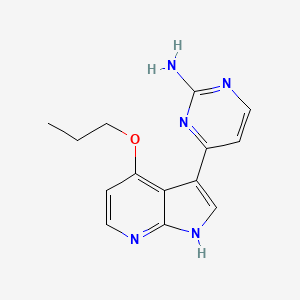

特性

CAS番号 |

1011711-76-4 |

|---|---|

分子式 |

C14H15N5O |

分子量 |

269.30 g/mol |

IUPAC名 |

4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |

InChIキー |

ZHMRPXZRUZLCNL-UHFFFAOYSA-N |

SMILES |

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |

正規SMILES |

CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |

同義語 |

MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。